molecular formula C12H14BrNO2 B321895 4-(3-Bromo-4-methylbenzoyl)morpholine

4-(3-Bromo-4-methylbenzoyl)morpholine

Cat. No.: B321895
M. Wt: 284.15 g/mol
InChI Key: CVRFIMIZEYRZEW-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methylbenzoyl)morpholine (CAS No. 443637-62-5) is a morpholine derivative characterized by a ketone-linked 3-bromo-4-methylphenyl substituent. Its molecular formula is C₁₂H₁₄BrNO₂, with a molecular weight of 284.15 g/mol . The compound features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a brominated and methyl-substituted aromatic ring via a carbonyl group.

Key structural attributes:

  • Methyl group: Contributes to steric bulk and modulates solubility.
  • Morpholine ring: Provides basicity and hydrogen-bonding capacity.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

(3-bromo-4-methylphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H14BrNO2/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

CVRFIMIZEYRZEW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)Br

Origin of Product

United States

Comparison with Similar Compounds

4-(4-(Trifluoromethyl)phenyl)morpholine

  • Molecular Formula: C₁₁H₁₂F₃NO
  • Molecular Weight : 231.21 g/mol
  • Substituents : Trifluoromethyl (-CF₃) group on the phenyl ring.
  • Synthesis : Prepared via nickel-catalyzed cross-coupling of morpholine with 4-bromobenzotrifluoride .
  • Key Differences :
    • The -CF₃ group increases lipophilicity and electron-withdrawing effects compared to the bromomethyl group in the target compound.
    • Higher thermal stability due to the strong C-F bonds.

4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

  • Molecular Formula : C₁₀H₉BrN₂OS
  • Molecular Weight : 301.16 g/mol
  • Substituents : Benzo-thiadiazole core with bromine at the 7-position.
  • Synthesis : Nucleophilic substitution of 4,7-dibromobenzo-thiadiazole with morpholine .
  • Key Differences: The thiadiazole ring introduces π-conjugation and redox activity, absent in the target compound.

4-[(4-Methoxyphenyl)sulfonyl]morpholine

  • Molecular Formula: C₁₁H₁₅NO₃S
  • Molecular Weight : 253.30 g/mol
  • Substituents : Sulfonyl (-SO₂-) linkage to a methoxyphenyl group.
  • Synthesis : Grignard reagent-mediated sulfonylation followed by purification via flash chromatography .
  • Key Differences :
    • The sulfonyl group imparts strong electron-withdrawing effects and acidity (pKa ~1–2).
    • Broader solubility in polar solvents compared to the target compound.

Physicochemical Properties

Compound Melting Point (°C) Solubility LogP (Predicted)
4-(3-Bromo-4-methylbenzoyl)morpholine Not reported Low in water 2.8
4-(4-(Trifluoromethyl)phenyl)morpholine Not reported Moderate in DCM 2.1
4-[(4-Methoxyphenyl)sulfonyl]morpholine 109–110 High in DMSO 0.9
4-(7-Bromobenzo-thiadiazolyl)morpholine Not reported Moderate in THF 3.2

Notes:

  • The target compound’s bromine and methyl groups contribute to higher hydrophobicity (LogP ~2.8) compared to sulfonyl derivatives.
  • Sulfonylmorpholines exhibit lower LogP due to polar -SO₂- groups .

Target Compound :

  • Likely synthesized via Friedel-Crafts acylation or nucleophilic substitution of 3-bromo-4-methylbenzoyl chloride with morpholine (analogous to methods in ).

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) :

  • Key Issue : Initial structural misassignment (4,5-dibromo vs. 2,4-dibromo) led to discrepancies in NMR data, emphasizing the importance of precise substituent positioning .
  • Reactivity : The dibromoimidazole-thiazole scaffold enables kinase inhibition, contrasting with the target compound’s simpler benzoyl-morpholine structure .

4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine :

  • Molecular Formula: C₁₂H₁₀BrF₄NO₂
  • Molecular Weight : 356.11 g/mol
  • Substituents : Additional fluorine and trifluoromethyl groups.
  • Applications : Intermediate for fluorinated pharmaceuticals, leveraging halogen bonds for target binding .

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